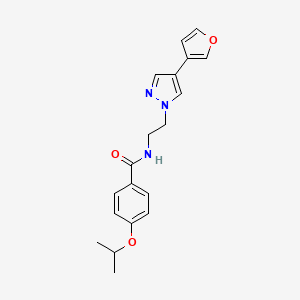

![molecular formula C14H22Cl2N2O B2648751 1'-Methylspiro[chromane-2,4'-piperidin]-4-amine dihydrochloride CAS No. 1052545-47-7](/img/structure/B2648751.png)

1'-Methylspiro[chromane-2,4'-piperidin]-4-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

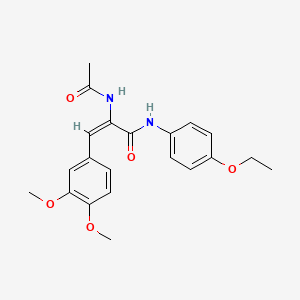

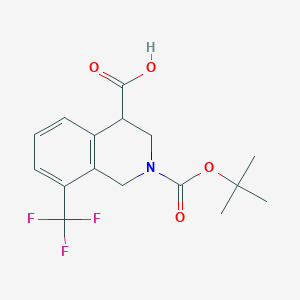

Spiro [chromane-2,4′-piperidine]-4 (3 H )-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It has been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals .

Synthesis Analysis

A spiro compound is usually formed by the simultaneous reactions of condensation and cyclization . Over the past few years, significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations .Molecular Structure Analysis

The molecular structure of spiro [chromane-2,4′-piperidine]-4 (3 H )-one is a six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .Chemical Reactions Analysis

The formation of a spiro compound usually involves simultaneous reactions of condensation and cyclization .Physical And Chemical Properties Analysis

The empirical formula for a similar compound, 1-Methylspiro [indole-3,4′-piperidin]-2 (1H)-one hydrochloride, is C13H17ClN2O, and its molecular weight is 252.74 .Applications De Recherche Scientifique

Antibacterial Agents

1’-Methylspiro[chromane-2,4’-piperidin]-4-amine dihydrochloride: has been investigated as a potential DNA gyrase inhibitor—a crucial enzyme involved in DNA replication and transcription. DNA gyrase introduces negative supercoils into DNA and relaxes positive supercoils, making it an attractive antibacterial target. To combat antibiotic-resistant bacterial infections, computational tools such as high-throughput virtual screening (HTVS), standard precision (SP) docking, extra precision (XP) docking, and molecular dynamics (MD) simulations were employed to identify potential DNA gyrase inhibitors . Notably, this compound demonstrated better docking scores than the co-crystallized ligand (Clorobiocin) with DNA gyrase, suggesting its promise as an antibacterial agent.

SCD-1 Inhibitors

Compound 21, specifically 1’-{6-[5-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-yl]pyridazin-3-yl}-5-(trifluoromethyl)-3,4-dihydrospiro[chromene-2,4’-piperidine] , exhibited potent inhibitory effects against stearoyl-CoA desaturase 1 (SCD-1) both in vitro and in vivo (using C57BL/6 J mice) . SCD-1 plays a critical role in lipid metabolism, making it an attractive target for metabolic disorders and cancer research.

Drug-Like Properties

The compound AM1 (1R,3S)-1-[(2-[(3-(ammoniomethyl)phenyl)amino]-2-oxoethyl)-3-carbamoylpiperidin-1-ium) and AM5 (1’S,2’S,4R)-4-ammonio-6-ethyl-1’-methylspiro[chromane-2,4’-piperidine] were predicted to possess good water solubility and excellent absorption characteristics. These properties are essential for drug-like molecules, suggesting their potential as therapeutic agents .

Mécanisme D'action

While the exact mechanism of action for “1’-Methylspiro[chromane-2,4’-piperidin]-4-amine dihydrochloride” is not specified in the available resources, compounds with a similar backbone have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial and antitumor .

Orientations Futures

Propriétés

IUPAC Name |

1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.2ClH/c1-16-8-6-14(7-9-16)10-12(15)11-4-2-3-5-13(11)17-14;;/h2-5,12H,6-10,15H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJZWJCDJYYOGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)CC(C3=CC=CC=C3O2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

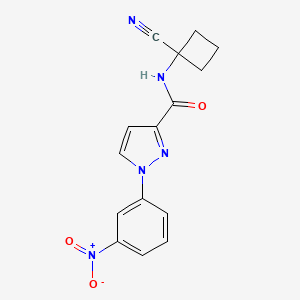

![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2648676.png)

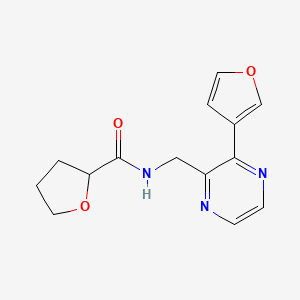

![2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2648680.png)

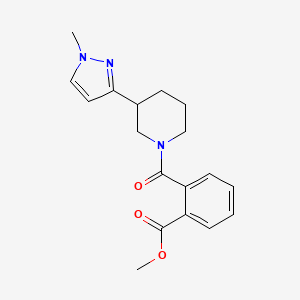

![3-amino-4-ethyl-7,7-dimethyl-5-oxo-N-(oxolan-2-ylmethyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2648681.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2648691.png)